1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-1,3-diazinan-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c11-7-9-2-1-3-10(7)6-4-8-5-6;;/h6,8H,1-5H2,(H,9,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOUAHCODWHRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and diazinane rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for various therapeutic applications. Research indicates its potential in:
- Anticancer Properties : Studies have shown that compounds similar to 1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride can influence cell proliferation and apoptosis pathways. For instance, derivatives of azetidine have been reported to demonstrate antiproliferative effects against cancer cell lines such as MCF-7 breast cancer cells .
- Neuroprotective Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles.
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
Cancer Treatment
Research into the compound's anticancer properties has led to its investigation as a treatment for difficult-to-treat cancers, including those with specific mutations such as BRAF . Its ability to destabilize tubulin and inhibit cancer cell growth makes it a promising candidate for further development.
Neurological Disorders
Given its potential neuroprotective effects, the compound may also find applications in treating neurological disorders. Ongoing studies are assessing its efficacy in models of neurodegenerative diseases, where it could mitigate damage caused by oxidative stress.
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
- Antiproliferative Activity : A study demonstrated that azetidine derivatives exhibited significant antiproliferative effects on various cancer cell lines, including MCF-7 and others. These findings support the hypothesis that modifications to the azetidine structure can enhance its biological activity .
- Neuroprotection : In vitro studies have indicated that certain azetidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential use in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action for 1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride involves its interaction with molecular targets, potentially including enzymes and receptors. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological activities through binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
Key Research Findings
Solubility and Reactivity : The dihydrochloride salt of the target compound offers superior aqueous solubility compared to hydrochloride analogs like 1-(Piperidin-4-yl)-1,3-diazinan-2-one HCl, facilitating its use in biological assays .
Ring Strain vs. Flexibility : The azetidine ring introduces steric strain, which can enhance reactivity in ring-opening reactions but may reduce stability under acidic conditions compared to piperidine-containing analogs .
Biological Interactions : Azetidine-containing compounds (e.g., 1-(Azetidin-3-yl)-2-methyl-1H-imidazole diHCl) show higher target affinity in kinase inhibition studies compared to piperidine derivatives, likely due to constrained conformations .
Biological Activity
1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10Cl2N4O. It has a molar mass of approximately 191.66 g/mol. The compound features a diazinan ring and an azetidine moiety, which contribute to its reactivity and biological properties.
Research indicates that this compound may modulate neurotransmitter systems, particularly as an antagonist for specific receptor types. Its mechanism likely involves binding to molecular targets such as enzymes and receptors, potentially influencing various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can affect neurotransmitter dysregulation.
Neurotransmitter Modulation
Preliminary studies have shown that this compound exhibits significant biological activity in modulating neurotransmitter systems. It has been evaluated for its binding affinity to neurotransmitter receptors, indicating potential roles as a pharmacological modulator.
Case Studies and Research Findings
Synthetic Pathways and Reactions
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitutions : The azetidine nitrogen can act as a nucleophile.
- Cyclization Reactions : The diazinan structure may participate in cyclization reactions under specific conditions.
- Oxidation and Reduction : These reactions can yield different derivatives that may exhibit altered biological activities .
Future Directions in Research
Further research is essential to fully elucidate the biological activity of this compound. Specific areas for exploration include:
- Detailed pharmacological profiling to assess therapeutic potential.
- Investigations into the compound's interactions with various molecular targets.
- Studies assessing the safety and efficacy in vivo.
Q & A
Q. Table 1: Key Reaction Optimization Parameters (DoE Framework)
| Factor | Range | Significance (p-value) |
|---|---|---|
| Temperature | 50–100°C | 0.002 |
| Catalyst loading | 1–5 mol% | 0.015 |
| Solvent polarity (ET30) | 40–60 kcal/mol | 0.120 |
Q. Table 2: Recommended Analytical Standards
| Parameter | Acceptable Range |
|---|---|
| HPLC purity | ≥98% |
| Water content (KF) | ≤0.5% |
| Heavy metals (ICP-MS) | ≤10 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
